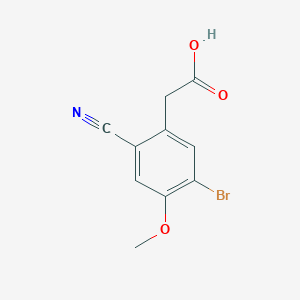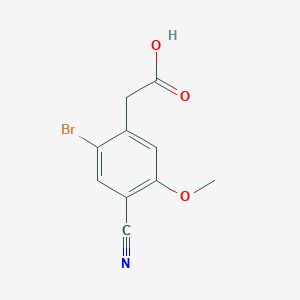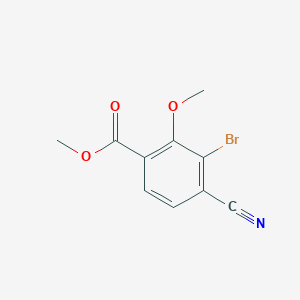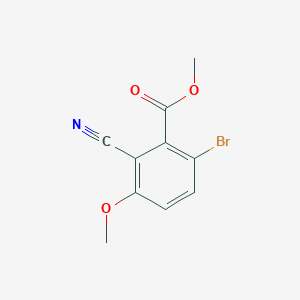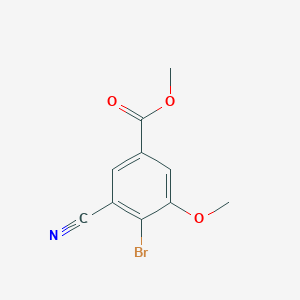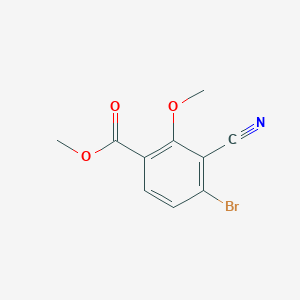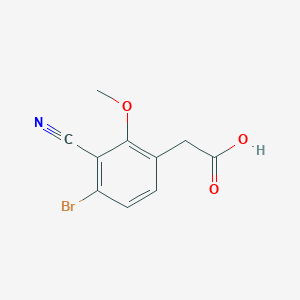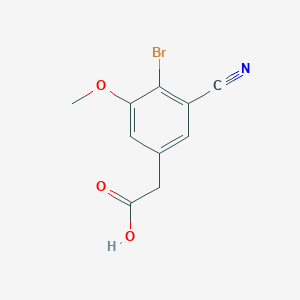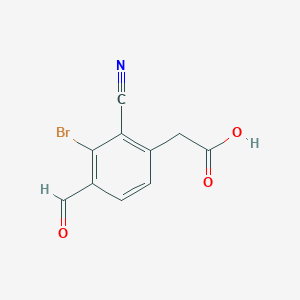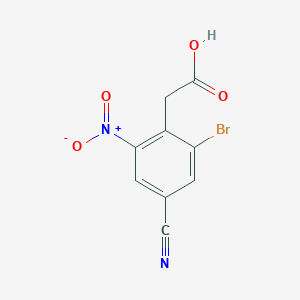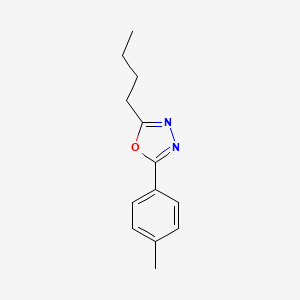
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole (BMOPO) is a heterocyclic compound with a wide range of applications in the scientific community. It is used in the synthesis of various organic compounds, has a wide range of applications in scientific research, and has a unique mechanism of action.
Applications De Recherche Scientifique
Corrosion Inhibition
- Compounds similar to 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole demonstrate effective inhibition of corrosion in brass, particularly in cooling water systems. This property is attributed to their ability to inhibit both cathodic and anodic reactions, suggesting a mixed-type control of inhibition (Rochdi et al., 2014).
Luminescence in OLEDs
- Derivatives of 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole are being studied for their delayed luminescence properties, which is significant for their application in OLEDs. These compounds exhibit thermally activated delayed fluorescence, making them suitable for high-efficiency OLEDs (Cooper et al., 2022).
Antimicrobial Properties
- Certain 1,3,4-oxadiazole compounds, related to 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole, have demonstrated antimicrobial and hemolytic activity. These findings suggest their potential use in developing new antimicrobial agents (Gul et al., 2017).
Organic Electronics
- 1,3,4-oxadiazole derivatives are intensively used as electron transport materials in OLEDs. Studies on the crystal structures of these materials have provided insights into their structure-property relationships, crucial for enhancing OLED performance (Emmerling et al., 2012).
Fluorescence Resonance Energy Transfer (FRET)
- Novel 1,3,4-oxadiazole-based molecules have been designed for studying FRET, using ZnSe/ZnS quantum dots as energy donors. These studies are significant for developing new photonic and electronic devices (Pujar et al., 2017).
Antioxidant Activity
- Some 1,3,4-oxadiazole derivatives exhibit notable antioxidant activities, highlighting their potential for use in pharmaceuticals or as dietary supplements (Mallesha et al., 2014).
Synthesis and Optical Properties
- The synthesis and characterization of 1,3,4-oxadiazole derivatives containing an imidazole unit have been explored, revealing their optical behavior characteristics, which are relevant for potential applications in photonics and electronics (Yan et al., 2010).
Scintillator Applications
- Certain 1,3,4-oxadiazole derivatives have been proposed for use in scintillators with pulse-shape discrimination capability, useful in detecting fast neutrons in the presence of gamma radiation (Zhmurin et al., 2014).
Propriétés
IUPAC Name |
2-butyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-5-12-14-15-13(16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPCXFDDMRYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



